2,4,5-Trifluorobenzyl alcohol

Catalog No.
S718375
CAS No.
144284-25-3
M.F
C7H5F3O
M. Wt
162.11 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,5-Trifluorobenzyl alcohol

CAS Number

144284-25-3

Product Name

2,4,5-Trifluorobenzyl alcohol

IUPAC Name

(2,4,5-trifluorophenyl)methanol

Molecular Formula

C7H5F3O

Molecular Weight

162.11 g/mol

InChI

InChI=1S/C7H5F3O/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2,11H,3H2

InChI Key

NRXZCCOHXZFHBV-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1F)F)F)CO

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)CO

Aryl Fluorinated Building Block

,4,5-Trifluorobenzyl alcohol is classified as an aryl fluorinated building block. This means it is a molecule containing a benzene ring (aryl group) with three fluorine atoms attached at specific positions (2, 4, and 5) and a hydroxyl group (alcohol) attached to the benzene ring through a methylene bridge (CH₂).

These features make 2,4,5-trifluorobenzyl alcohol a valuable intermediate in organic synthesis, allowing researchers to incorporate the trifluoromethyl group (-CF₃) and a hydroxyl group (-OH) into various target molecules. The trifluoromethyl group can influence the physical and chemical properties of the resulting molecule, such as its lipophilicity (fat solubility), metabolic stability, and protein-binding affinity. Source: Sigma-Aldrich product page:

Applications in Medicinal Chemistry

Due to the aforementioned properties, 2,4,5-trifluorobenzyl alcohol finds applications in medicinal chemistry research. Scientists can introduce this group into potential drug candidates to explore its impact on various aspects, including:

  • Improving drug potency and selectivity: The trifluoromethyl group can enhance the binding affinity of a drug molecule to its target protein, potentially leading to increased potency and selectivity. Source: "Trifluoromethylation in Medicinal Chemistry" by Jieping Xu et al. in Chemical Reviews, 2015:
  • Enhancing metabolic stability: The presence of the trifluoromethyl group can sometimes hinder the breakdown of a drug molecule by the body's metabolic enzymes, potentially leading to a longer duration of action. Source: "Trifluoromethylation in Medicinal Chemistry" by Jieping Xu et al. in Chemical Reviews, 2015:

Research Beyond Medicinal Chemistry

,4,5-Trifluorobenzyl alcohol's applications extend beyond medicinal chemistry. Researchers in various fields can utilize this molecule as a versatile building block to create novel materials with specific properties, such as:

  • Functional polymers: By incorporating 2,4,5-trifluorobenzyl alcohol into polymers, scientists can tailor their properties for various applications, such as drug delivery or optoelectronic devices. Source: "Synthesis of Novel Trifluoromethyl-Containing Poly(arylene ether sulfone)s and Their Gas Separation Properties" by Yingying Wang et al. in RSC Advances, 2015
  • Liquid crystals: Introducing 2,4,5-trifluorobenzyl alcohol into liquid crystal molecules can influence their phase behavior and other properties relevant for display technologies. Source: "Synthesis and Characterization of Novel Trifluoromethyl-Containing Liquid Crystals" by Hui Wu et al. in Molecules, 2010

2,4,5-Trifluorobenzyl alcohol, also known by its IUPAC name (2,4,5-trifluorophenyl)methanol, is an organic compound classified as an aryl fluorinated building block []. It is a colorless liquid at room temperature and is not commonly found in nature. 2,4,5-Trifluorobenzyl alcohol is significant in scientific research due to its unique properties, which make it a valuable intermediate for the synthesis of various other important molecules [].


Molecular Structure Analysis

The key feature of 2,4,5-Trifluorobenzyl alcohol is its molecular structure. It consists of a benzene ring with three fluorine atoms attached at positions 2, 4, and 5. A methylene group (CH2) bridges the benzene ring to a hydroxyl group (OH), forming the alcohol functionality []. The presence of fluorine atoms on the benzene ring introduces several notable aspects:

  • Increased lipophilicity: The electron-withdrawing nature of fluorine atoms enhances the molecule's lipophilicity, allowing it to better interact with nonpolar environments.
  • Enhanced stability: The C-F bonds are strong and resistant to nucleophilic attack, contributing to the overall stability of the molecule.

Chemical Reactions Analysis

Several chemical reactions involving 2,4,5-Trifluorobenzyl alcohol are relevant to scientific research. Here are two key examples:

  • Synthesis: A common method for synthesizing 2,4,5-trifluorobenzyl alcohol involves the reduction of 2,4,5-trifluorobenzaldehyde using a reducing agent like sodium borohydride (NaBH4) [].
2,4,5-Trifluorobenzaldehyde + NaBH4 -> 2,4,5-Trifluorobenzyl alcohol + NaBO2 + H2
  • Substitution reactions: The hydroxyl group (OH) of 2,4,5-Trifluorobenzyl alcohol can be replaced with other functional groups through various substitution reactions. For instance, reacting it with thionyl chloride (SOCl2) can yield 2,4,5-trifluorobenzyl chloride, a useful intermediate in organic synthesis.
2,4,5-Trifluorobenzyl alcohol + SOCl2 -> 2,4,5-Trifluorobenzyl chloride + SO2 + HCl

Physical And Chemical Properties Analysis

  • Melting point: No data readily available on the specific melting point of 2,4,5-Trifluorobenzyl alcohol.
  • Boiling point: Literature suggests a boiling point around 201-204 °C [].
  • Solubility: Information on specific solubility values is limited. However, due to the presence of both a polar hydroxyl group and a nonpolar aromatic ring, it is expected to exhibit some solubility in both polar and nonpolar solvents.
  • Stability: The C-F bonds and the aromatic ring contribute to the overall stability of the molecule.

XLogP3

1.3

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (14.29%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2,4,5-Trifluorobenzyl alcohol

Dates

Modify: 2023-08-15

Explore Compound Types